N-(4-ethylphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide
Description
N-(4-ethylphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide is a heterocyclic compound featuring a thiazolo[4,5-d]pyrimidine core fused with sulfur-containing moieties. The structure includes:
- Thiazolo[4,5-d]pyrimidine scaffold: A bicyclic system combining thiazole and pyrimidine rings, with sulfur and nitrogen atoms contributing to electronic and steric properties.
- Thioacetamide side chain: A sulfur-linked acetamide group attached to the 5-position of the core.
This compound is synthesized via alkylation of a thiopyrimidine intermediate with chloroacetamide derivatives under basic conditions, as seen in analogous syntheses of thiazolo-pyrimidines .
Properties
Molecular Formula |
C21H18N4O2S3 |
|---|---|
Molecular Weight |
454.6 g/mol |
IUPAC Name |
N-(4-ethylphenyl)-2-[(7-oxo-3-phenyl-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C21H18N4O2S3/c1-2-13-8-10-14(11-9-13)22-16(26)12-29-20-23-18-17(19(27)24-20)30-21(28)25(18)15-6-4-3-5-7-15/h3-11H,2,12H2,1H3,(H,22,26)(H,23,24,27) |
InChI Key |
WOWLVPLOSULQFS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2)SC(=S)N3C4=CC=CC=C4 |
Origin of Product |
United States |
Biological Activity
N-(4-ethylphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide is a compound of significant interest due to its potential biological activities. This article explores the synthesis, structural characteristics, and biological activities of this compound, drawing from diverse research sources.
Synthesis and Structural Characteristics
The synthesis of this compound involves multi-step reactions that incorporate various functional groups. The compound features a thiazolo[4,5-d]pyrimidine core which is known for its diverse pharmacological properties.
Key structural features include:
- Thiazole and Pyrimidine Rings : These heterocycles are crucial for the biological activity of the compound.
- Thioether Linkage : The presence of sulfur enhances the reactivity and potential biological interactions.
Antimicrobial Activity
Studies have indicated that compounds containing thiazolo and pyrimidine moieties exhibit broad-spectrum antimicrobial properties. For instance:
- Antibacterial Effects : Research has shown that derivatives of thiazolo[4,5-d]pyrimidines possess significant antibacterial activity against various strains of bacteria. Compounds similar to N-(4-ethylphenyl)-2-((7-oxo-3-phenyl...) have been tested against pathogens such as Escherichia coli and Staphylococcus aureus, demonstrating minimum inhibitory concentrations (MICs) in the low μg/mL range .
Anticancer Activity
The thiazolo[4,5-d]pyrimidine derivatives have also been investigated for their anticancer properties:
- Cell Line Studies : Various studies have reported that these compounds can induce apoptosis in cancer cell lines. For example, compounds with similar structures have shown effectiveness against breast cancer and leukemia cell lines .
The proposed mechanisms through which N-(4-ethylphenyl)-2-((7-oxo...) exerts its biological effects include:
- Inhibition of Key Enzymes : Compounds in this class may inhibit enzymes critical for bacterial growth and cancer cell proliferation.
- Interference with DNA Synthesis : The structural similarity to nucleobases allows these compounds to interfere with DNA replication processes.
Case Studies
Several studies have highlighted the biological activities associated with compounds similar to N-(4-ethylphenyl)-2-((7-oxo...):
| Study | Biological Activity | Results |
|---|---|---|
| Al-Suwaidan et al. (2016) | Antitumor | Demonstrated significant cytotoxicity against multiple cancer cell lines. |
| Mohamed et al. (2016) | Anticonvulsant | Exhibited anticonvulsant activity in animal models. |
| El-Helby & Wahab (2003) | Antibacterial | Showed potent antibacterial activity against E. coli with MIC values below 100 μg/mL. |
Comparison with Similar Compounds
Research Implications
The target compound’s unique combination of a thioxo-thiazolo-pyrimidine core and ethylphenyl-thioacetamide side chain positions it as a candidate for:
- Kinase Inhibition : Leveraging planar heterocycles for ATP-binding site interactions.
- Antimicrobial Activity: Mimicking sulfur-rich scaffolds in known bioactive agents . Further studies should prioritize crystallographic validation (using SHELX refinements ) and comparative bioassays against structurally related compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
